molecular formula C13H19N B1588302 (S)-2-(3,4-Dimethylphenyl)piperidine CAS No. 1213162-87-8

(S)-2-(3,4-Dimethylphenyl)piperidine

Cat. No. B1588302
M. Wt: 189.3 g/mol
InChI Key: QTUJZPRAUZIQPZ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-(3,4-Dimethylphenyl)piperidine” is a chemical compound with the molecular formula C13H19N . It is used for research and development purposes .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “(S)-2-(3,4-Dimethylphenyl)piperidine”, has been a subject of research. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of “(S)-2-(3,4-Dimethylphenyl)piperidine” consists of 13 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The average mass of the molecule is 189.297 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(S)-2-(3,4-Dimethylphenyl)piperidine” include cyclization and aza-Michael addition . These reactions are part of the broader field of piperazine synthesis .

Scientific Research Applications

Analytical Characterization and Dissociative Properties

A study focused on the synthesis and characterization of diphenidine and its analogs, revealing their dissociative properties by inhibiting N-methyl-D-aspartate-mediated field excitatory postsynaptic potentials, highlighting their potential for research into alternatives to traditional dissociative agents like ketamine (Wallach et al., 2015).

Synthesis and Differentiation of Research Chemicals

Research on 2-methoxydiphenidine (MXP) and its isomers aimed at their synthesis, analytical characterization, and differentiation, pointing towards their significance in drug discovery and challenges in chemical analysis due to the presence of positional isomers (McLaughlin et al., 2016).

Corrosion Inhibition

Piperidine derivatives were investigated for their effectiveness as corrosion inhibitors for copper in sulfuric acid, demonstrating the potential utility of these compounds in material science and engineering applications (Sankarapapavinasam et al., 1991).

Nonlinear Optical Properties

The study of a piperidine derivative for its nonlinear optical properties, suggesting the compound's potential application in the field of optical communications and signal processing, showcasing the diverse utility of such molecular structures in advanced material sciences (Tamer, 2016).

Structural and Molecular Studies

Investigations into the crystal and molecular structure of piperidine derivatives have elucidated their conformation and intermolecular interactions, which are critical for understanding their chemical behavior and designing new compounds with desired properties (Naveen et al., 2015).

Safety And Hazards

“(S)-2-(3,4-Dimethylphenyl)piperidine” is intended for research use only and is not advised for medicinal, household, or other uses . Further safety and hazard information is not available in the current resources.

properties

IUPAC Name

(2S)-2-(3,4-dimethylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10-6-7-12(9-11(10)2)13-5-3-4-8-14-13/h6-7,9,13-14H,3-5,8H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUJZPRAUZIQPZ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H]2CCCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427993
Record name (S)-2-(3,4-Dimethylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3,4-Dimethylphenyl)piperidine

CAS RN

1213162-87-8
Record name (S)-2-(3,4-Dimethylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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